![molecular formula C30H32Cl2N4O5 B1335929 N,N'-双[2-(氯乙酰胺基)乙基]-N,N'-二甲基罗丹明 CAS No. 1022050-89-0](/img/structure/B1335929.png)

N,N'-双[2-(氯乙酰胺基)乙基]-N,N'-二甲基罗丹明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

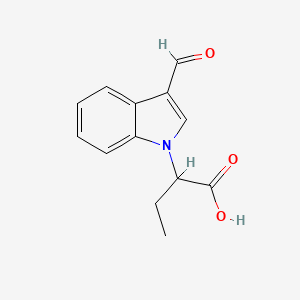

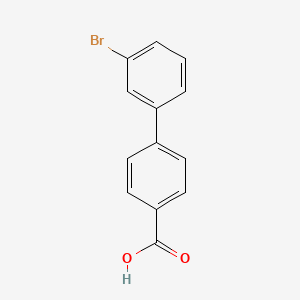

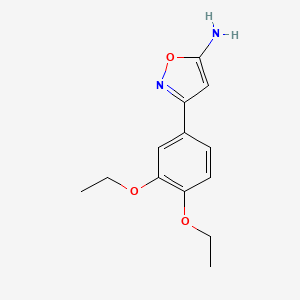

N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is a bifunctional rhodamine dye designed for specific applications in protein labeling. The molecule contains chloroacetamidoethyl substituents that allow for the covalent attachment to proteins, particularly to cysteine residues. This specificity is crucial for studies that require the precise orientation of a fluorophore in relation to the protein structure, which is essential for understanding protein conformation and interactions in biological systems .

Synthesis Analysis

The synthesis of this bifunctional rhodamine dye involves the conversion of chloroacetamides to iodoacetamides, a process that includes a mild dehalogenation step. This step is noteworthy due to the use of NaI and camphorsulfonic acid, which allows for the preservation of the aromatic haloacetamide group. The synthesis is tailored to produce a dye that can label proteins at two sites, ensuring a 1:1 stoichiometry and constraining the orientation of the rhodamine absorption and emission dipoles in a predictable manner relative to the protein's structure .

Molecular Structure Analysis

The molecular structure of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is characterized by the presence of two chloroacetamidoethyl groups attached to the nitrogen atoms of the rhodamine core. This structure is significant because it allows for the targeted labeling of proteins with two cysteine residues, which can be positioned to maintain the fluorophore's orientation. The precise arrangement of these functional groups is critical for the dye's ability to provide consistent and reliable fluorescence signals upon binding to the target proteins .

Chemical Reactions Analysis

The chemical reactivity of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine is primarily focused on its ability to form covalent bonds with cysteine residues in proteins. The chloroacetamidoethyl groups are reactive towards the thiol groups of cysteines, facilitating the formation of stable thioether bonds. This reaction is essential for the dye's function as a protein label, as it ensures that the fluorophore remains attached to the protein under various experimental conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine are influenced by its bifunctional nature and the presence of the rhodamine core. Rhodamine dyes are known for their excellent photostability and bright fluorescence, making them suitable for various applications in fluorescence microscopy and other fluorescence-based techniques. The specific properties of this dye, such as its absorption and emission wavelengths, quantum yield, and photostability, would be determined by the exact structure of the rhodamine core and the substituents attached to it. These properties are crucial for the dye's effectiveness as a protein label and its overall utility in biological research .

科学研究应用

合成和化学性质

- N,N'-双[2-(氯乙酰胺基)乙基]-N,N'-二甲基罗丹明及类似化合物已被合成用于各种目的。例如,对L-谷氨酸和L-赖氨酸衍生物进行双烷基化可得到具有螯合亚基用于金属离子络合的化合物,显示在生物共轭化学中的潜力 (Anelli et al., 1999)。

治疗应用

- 一些衍生物,如双-N,N'-[3-(N-(2-氯乙基)-N-乙基)氨基-5-[N,N-二甲基氨基)甲基)氨基苯基]-1,4-苯二甲酰胺,已被合成用于抗肿瘤活性,在癌症研究中具有特定的靶向性能 (Prakash et al., 1991)。

诊断和成像应用

- 类似双-2-(5-苯乙酰胺基-1,2,4-噻二唑-2-基)乙基硫化物的络合物已被评估为医学研究中的抑制剂,表明在诊断应用中具有潜力 (Shukla et al., 2012)。

- 一种罗丹明B衍生物,类似于N,N'-双[2-(氯乙酰胺基)乙基]-N,N'-二甲基罗丹明,已被用作Al3+的化学传感器和活细胞成像,展示了其在生物医学成像和诊断中的实用性 (Bao et al., 2015)。

属性

IUPAC Name |

2-chloro-N-[2-[[6'-[2-[(2-chloroacetyl)amino]ethyl-methylamino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl2N4O5/c1-35(13-11-33-27(37)17-31)19-7-9-23-25(15-19)40-26-16-20(36(2)14-12-34-28(38)18-32)8-10-24(26)30(23)22-6-4-3-5-21(22)29(39)41-30/h3-10,15-16,23,25H,11-14,17-18H2,1-2H3,(H,33,37)(H,34,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLJUXJLIDVVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCNC(=O)CCl)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)CCl)C5=CC=CC=C5C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl2N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392815 |

Source

|

| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine | |

CAS RN |

1022050-89-0 |

Source

|

| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}bis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)

![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)